molecular formula C7H18N2O2 B2578461 2,2-Di-(2-aminoethoxy)propane CAS No. 127090-71-5

2,2-Di-(2-aminoethoxy)propane

Cat. No. B2578461
CAS RN: 127090-71-5
M. Wt: 162.233
InChI Key: YDMYVTCIPQGGPB-UHFFFAOYSA-N
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Description

2,2-Di-(2-aminoethoxy)propane is an acid-degradable amine monomer . It can be used as a ketal-containing cross-linker . It is a pH-sensitive molecule that is used in the synthesis of polyurea and polyurethane .


Synthesis Analysis

2,2-Di-(2-aminoethoxy)propane can be used in the preparation of biocompatible polymeric materials for the development of controlled drug delivery systems . This homobifunctionalized amino ketal is primarily used in crosslinking cell lysate (linking polypeptides whose lysine side chains are nearest to each other) .


Molecular Structure Analysis

The molecular formula of 2,2-Di-(2-aminoethoxy)propane is C7H18N2O2 . It has a molecular weight of 162.23 g/mol . The molecule contains a total of 28 bonds, including 10 non-H bonds, 6 rotatable bonds, 2 primary amines (aliphatic), and 2 ethers (aliphatic) .


Chemical Reactions Analysis

Primary amines in 2,2-Di-(2-aminoethoxy)propane commonly conjugate through acylation or alkylation of isothiocyanates; isocyanates; acyl azides; NHS esters; sulfonyl chlorides; aldehydes; carbonates; aryl halides; imidoesters; carbodiimides; anhydrides; and fluorophenyl esters . This diamine can also crosslink epoxies .


Physical And Chemical Properties Analysis

2,2-Di-(2-aminoethoxy)propane is a liquid with a refractive index of 1.458 . It has a boiling point of 202-214/760 mmHg and a density of 1.018 g/mL at 25 °C .

Scientific Research Applications

Preparation of Biocompatible Polymeric Materials

“2,2-Di-(2-aminoethoxy)propane” can be used in the preparation of biocompatible polymeric materials . These materials have a wide range of applications in the medical field, including the creation of implants, prosthetics, and other devices that are designed to interact with biological systems.

Development of Controlled Drug Delivery Systems

This compound plays a significant role in the development of controlled drug delivery systems . These systems are designed to deliver drugs at a controlled rate to the body, improving the efficacy of the drug and reducing side effects.

Crosslinking Cell Lysate

“2,2-Di-(2-aminoethoxy)propane” is a homobifunctionalized amino ketal primarily used in crosslinking cell lysate . This process involves linking polypeptides whose lysine side chains are nearest to each other. This has applications in various areas of biological research, including the study of protein-protein interactions and the structure and function of cellular components.

Synthesis of Polyurea and Polyurethane

This compound is a pH-sensitive molecule that is used in the synthesis of polyurea and polyurethane . These polymers have a wide range of applications, including the production of foams, elastomers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Di-(2-aminoethoxy)propane is primarily through its use in crosslinking cell lysate . It links polypeptides whose lysine side chains are nearest to each other .

Safety and Hazards

2,2-Di-(2-aminoethoxy)propane is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and a specific target organ toxin - single exposure (Category 3, Respiratory system, H335) . It may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMYVTCIPQGGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OCCN)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Di-(2-aminoethoxy)propane

CAS RN

127090-71-5
Record name 2,2-Bis(2-aminoethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2-Di-(2-phthalimidoethoxy)propane (46.2 gm, 0.11 mole), sodium hydroxide (43.7 gm, 1.10 mole) and 100 mL of H2O were combined and refluxed for 20 hours. After cooling this solution was extracted with p-dioxane in a liquid-liquid extractor for 20 hours. The p-dioxane was removed by rotary evaporation to give a yellow oil. The oil was distilled under reduced pressure yielding 12.5 gm of a clear colourless oil: 0.077 mole, 71%. bp 107°-110° C./0.18 mm Hg. NMR δ(CDCl3)3.41(tr, 4 H, J=6 Hz, CH2O), 2.78(tr, 4 H, J=6 Hz, NCH2), 1.33 (s, 6 H, geminal (CH3)2), 1.20(s, 4 H, NH2).
Name
2,2-Di-(2-phthalimidoethoxy)propane
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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